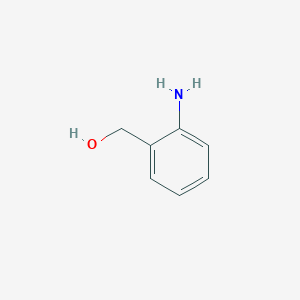

2-Aminobenzyl alcohol

Description

structure in first source

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

(2-aminophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYFOAVADNIHPTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6063800 | |

| Record name | 2-Aminobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2-Aminobenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10110 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5344-90-1 | |

| Record name | 2-Aminobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5344-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005344901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminobenzyl alcohol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03058 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Aminobenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Aminobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6063800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JK3AH3NG9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Aminobenzyl alcohol chemical properties and structure

An In-depth Technical Guide to 2-Aminobenzyl Alcohol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as (2-aminophenyl)methanol, is a versatile bifunctional organic compound featuring both an amino group and a primary alcohol attached to a benzene (B151609) ring.[1][2] Its unique structure makes it a valuable building block in organic synthesis, particularly in the preparation of N-heterocyclic compounds such as quinolines and quinazolines.[3][4] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Structure and Identifiers

This compound consists of a benzyl (B1604629) alcohol backbone with an amino group substituted at the ortho (position 2) of the phenyl ring.[1] This arrangement of functional groups is key to its reactivity.

| Identifier | Value |

| IUPAC Name | (2-aminophenyl)methanol[5] |

| CAS Number | 5344-90-1[6][7][8] |

| Molecular Formula | C₇H₉NO[9][6][7][8] |

| SMILES | Nc1ccccc1CO[7][10][11] |

| InChI | 1S/C7H9NO/c8-7-4-2-1-3-6(7)5-9/h1-4,9H,5,8H2[5][11][12] |

| InChIKey | VYFOAVADNIHPTR-UHFFFAOYSA-N[5][7][8][10][11] |

Physicochemical Properties

This compound is typically a solid at room temperature, appearing as a white to light brown crystalline powder.[12][13][14][15] It is very soluble in water and also shows solubility in various organic solvents.[3][9][6][16]

| Property | Value |

| Molecular Weight | 123.15 g/mol [5][10][17] |

| Melting Point | 81-86 °C[3][9][13][14][15][17] |

| Boiling Point | 162 °C @ 15 mmHg[3][9][13][17] / 273 °C[6] |

| Density | 1.2 ± 0.1 g/cm³[6] |

| Appearance | White to cream to yellow to brown crystals or powder[14][15] |

| Water Solubility | Very soluble[3][9][6] |

| Refractive Index | 1.617[6] |

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay between the electron-donating amino group and the hydroxymethyl group.[18] The amino group activates the aromatic ring, making it susceptible to electrophilic substitution.[18]

A primary application of this compound is in the synthesis of quinolines through the Friedländer annulation. This method offers an advantage over using the less stable 2-aminobenzaldehydes.[19] The reaction involves the dehydrogenative cyclization of this compound with ketones, often catalyzed by transition metals like ruthenium, nickel, or copper.[3][19][20] This process is atom-efficient, producing water and hydrogen gas as the only byproducts.[20]

It can also be oxidized to produce 2-aminobenzaldehyde.[3] Furthermore, it is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1][12]

Experimental Protocols

Synthesis of this compound via Catalytic Hydrogenation

A common and cleaner alternative to chemical reduction methods is the liquid-phase catalytic hydrogenation of 2-nitrobenzyl alcohol.[21]

Materials:

-

2-nitrobenzyl alcohol

-

Ethyl acetate (B1210297) (solvent)

-

Supported nickel catalyst (e.g., 5% Ni on a support)

-

Hydrogen gas (high pressure)

-

Activated carbon

-

Reaction vessel (high-pressure autoclave)

-

Filtration apparatus

-

Rotary evaporator

Procedure: [21]

-

Charge the high-pressure reaction vessel with 2-nitrobenzyl alcohol, ethyl acetate as the solvent, and the supported nickel catalyst. A typical ratio of catalyst to 2-nitrobenzyl alcohol is 1:10.

-

Seal the vessel and purge it first with nitrogen gas twice, followed by three purges with high-pressure hydrogen gas to ensure an inert atmosphere.

-

Pressurize the vessel with hydrogen gas to an initial pressure (e.g., 0.1 MPa) and begin heating to the reaction temperature (typically 50-60°C).

-

Once the temperature is stable, increase the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa).

-

Maintain the reaction under constant stirring. Monitor the pressure and replenish hydrogen gas as it is consumed.

-

After the hydrogen uptake ceases and the pressure stabilizes, maintain the reaction for an additional 30 minutes to ensure completion.

-

Stop the heating and allow the vessel to cool to room temperature. Carefully vent the excess hydrogen gas.

-

Filter the reaction mixture to recover the catalyst, which can be recycled.

-

Remove the solvent (ethyl acetate) from the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Dissolve the crude product in methanol and add activated carbon for decolorization.

-

Heat the solution briefly and then filter it while hot to remove the activated carbon.

-

Cool the filtrate to induce crystallization.

-

Collect the resulting pale yellow crystals of this compound by filtration and dry them under a vacuum.

References

- 1. 2-Amino Benzyl Alcohol [anshulchemicals.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 5344-90-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound [webbook.nist.gov]

- 9. chembk.com [chembk.com]

- 10. This compound [stenutz.eu]

- 11. This compound (CAS 5344-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Page loading... [guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. This compound, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 15. shuangdingchemistry.com [shuangdingchemistry.com]

- 16. This compound, 98%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 17. This compound 98 5344-90-1 [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Page loading... [guidechem.com]

2-Aminobenzyl alcohol CAS number and IUPAC name

An In-depth Technical Guide to 2-Aminobenzyl Alcohol

Introduction

This compound, an organic compound featuring both an amino and a hydroxyl functional group, is a versatile building block in organic synthesis. Its unique structure makes it a valuable intermediate in the production of a wide array of chemical compounds, particularly in the pharmaceutical and dye industries. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, synthesis protocols, and key applications in research and drug development, tailored for researchers, scientists, and professionals in the field.

Chemical Identity

This compound is systematically known by its IUPAC name, (2-aminophenyl)methanol. It is also commonly referred to by several synonyms.

| Identifier | Value |

| CAS Number | 5344-90-1[1][2][3] |

| IUPAC Name | (2-aminophenyl)methanol[1][4] |

| Synonyms | o-Aminobenzyl alcohol, 2-(Hydroxymethyl)aniline, (2-Aminophenyl)methanol, o-Aminophenylcarbinol[3][5][6] |

| EC Number | 226-293-7[4] |

| PubChem CID | 21439[4] |

| InChI Key | VYFOAVADNIHPTR-UHFFFAOYSA-N[1][7] |

| SMILES | Nc1ccccc1CO[1][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to light yellow crystalline powder.[8]

| Property | Value |

| Molecular Formula | C₇H₉NO[1][3][5] |

| Molecular Weight | 123.15 g/mol [3] |

| Melting Point | 81-83 °C[2][7][8] |

| Boiling Point | 162 °C at 15 mmHg[2][7][8] |

| Density | ~1.088 g/cm³ (estimate)[2][8] |

| Solubility | Very soluble in water.[2][8] Soluble in alcohol, ether, and benzene.[9] |

| Appearance | White to light yellow crystal powder[8] |

| Storage | Store at 2°C - 8°C, keep under inert gas, and protect from light.[10] |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the reduction of 2-nitrobenzyl alcohol. Catalytic hydrogenation is a preferred modern method over older chemical reduction techniques due to higher efficiency and cleaner production.[11]

Experimental Protocol: Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol

This protocol describes a liquid-phase catalytic hydrogenation method for synthesizing this compound.[11]

Materials and Equipment:

-

2-nitrobenzyl alcohol

-

Supported nickel catalyst

-

Ethyl acetate (B1210297) (solvent)

-

High-pressure reaction vessel (autoclave)

-

Nitrogen gas

-

Hydrogen gas

-

PID temperature controller

-

Filtration apparatus

-

Rotary evaporator

-

Activated carbon

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, combine 60g of 2-nitrobenzyl alcohol, the appropriate amount of ethyl acetate as the solvent, and the supported nickel catalyst. A typical catalyst-to-substrate ratio is 1:10.[11]

-

Inerting the Vessel: Purge the reaction vessel twice with nitrogen gas, followed by three purges with high-pressure hydrogen gas to ensure an inert atmosphere.[11]

-

Hydrogenation: Introduce hydrogen gas into the vessel to an initial pressure of 0.1 MPa. Heat the mixture to the reaction temperature (typically 50-60°C) using a PID temperature controller.[11]

-

Pressure Maintenance: Adjust the hydrogen pressure to the desired reaction pressure (e.g., 1.5 MPa) and replenish the gas approximately every 10 minutes to maintain pressure.[11]

-

Reaction Completion: Once the pressure in the reaction vessel stabilizes, maintain the pressure for an additional 30 minutes to ensure the reaction goes to completion. After this period, stop the heating.[11]

-

Work-up and Purification:

-

Filter the reaction mixture to recover the catalyst, which can be recycled.[11]

-

Remove the solvent (ethyl acetate) from the filtrate by vacuum distillation using a rotary evaporator to obtain crude this compound.[11]

-

Dissolve the crude product in methanol and decolorize it with activated carbon.[11]

-

Filter the solution and cool it to induce crystallization, yielding pale yellow crystals of this compound.[11]

-

This optimized process can achieve a reaction yield of up to 93.2%.[11]

Applications in Research and Drug Development

This compound is a crucial intermediate in the synthesis of various heterocyclic compounds and has found significant application in modern drug development.

Synthesis of N-Heterocycles

A primary application of this compound is in the synthesis of N-heterocyclic compounds, particularly quinolines and quinazolines, which are common scaffolds in medicinal chemistry.[12] It serves as a stable and cost-effective alternative to the less stable 2-aminobenzaldehydes in reactions like the Friedländer synthesis.[13]

The general pathway involves the oxidative cyclization of this compound with ketones or secondary alcohols.[7][13] This can be achieved using various transition metal catalysts (e.g., Ru, Ir, Ni, Fe) or under metal-free conditions.[13]

Linker in Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound and its derivatives (notably 4-aminobenzyl alcohol) are used as "self-immolative" linkers in the design of antibody-drug conjugates (ADCs).[9] These linkers connect a potent cytotoxic drug to an antibody that targets cancer cells.

The linker is designed to be stable in circulation but to cleave upon internalization into the target cell. Once a specific enzymatic cleavage occurs (e.g., by lysosomal proteases), the aminobenzyl alcohol moiety undergoes a spontaneous 1,6-elimination reaction, which in turn releases the unmodified, active drug inside the cancer cell.[9] This application highlights the importance of aminobenzyl alcohol scaffolds in developing advanced and highly specific therapeutic agents.

Biological Activity and Safety

Biological Activity

Research has shown that this compound is a metabolite of 2-nitrotoluene (B74249).[14] In vitro studies have demonstrated that it can be metabolically activated, particularly through sulfation, to form a reactive intermediate (2-aminobenzyl sulfate) that can bind covalently to DNA.[14] This line of research is crucial for understanding the toxicology and potential carcinogenicity of related nitroaromatic compounds.

Furthermore, while this compound itself is primarily a synthetic intermediate, derivatives of aminobenzyl alcohols have been investigated for various biological activities, including anticancer, antimicrobial, and schistosomicidal effects.[15]

Safety and Handling

This compound is considered harmful if swallowed, inhaled, or in contact with skin, and it can cause irritation to the skin, eyes, and respiratory system.[2][5] Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, goggles, and a dust mask, are required during handling.[5][7] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.[5]

References

- 1. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. chembk.com [chembk.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Amino Benzyl Alcohol [anshulchemicals.com]

- 6. This compound (CAS 5344-90-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-氨基苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound | 5344-90-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 5344-90-1 | FA64445 | Biosynth [biosynth.com]

- 11. Page loading... [wap.guidechem.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. In vitro activation of this compound and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

Synthesis of 2-Aminobenzyl Alcohol from 2-Nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 2-aminobenzyl alcohol from 2-nitrobenzaldehyde (B1664092), a critical transformation for the production of various pharmaceutical intermediates and heterocyclic compounds. This document provides a comparative analysis of common reduction methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable synthetic route for their specific needs.

Introduction

The reduction of an aromatic nitro group to an amine is a fundamental and widely utilized transformation in organic synthesis. When the starting material, such as 2-nitrobenzaldehyde, also contains a reducible aldehyde functional group, the challenge lies in achieving chemoselective reduction of the nitro group while preserving the aldehyde, or in a controlled tandem reduction to the corresponding amino alcohol. This compound is a valuable building block, serving as a precursor for the synthesis of quinolines, antibacterial drugs, and other biologically active molecules.[1] This guide explores several robust methods for this synthesis, including catalytic hydrogenation and chemical reductions using various reagents.

Synthetic Methodologies and Experimental Protocols

The conversion of 2-nitrobenzaldehyde to this compound involves the reduction of both the nitro and the aldehyde functionalities. Several methods have been established to achieve this transformation. The primary approaches include catalytic hydrogenation and chemical reduction with reagents such as sodium borohydride (B1222165), stannous chloride, and iron in acidic media. The choice of method often depends on factors like scalability, cost, functional group tolerance, and available laboratory equipment.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro compounds and aldehydes. It typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum, under a hydrogen atmosphere.[2] This method often provides high yields and purity, with the only byproduct being water. However, it requires specialized equipment to handle hydrogen gas safely.

Experimental Protocol: Catalytic Hydrogenation

A general procedure for the catalytic hydrogenation of a nitroaromatic aldehyde is as follows:

-

Reaction Setup: In a high-pressure hydrogenation vessel, add 2-nitrobenzaldehyde and a suitable solvent, such as ethyl acetate (B1210297).[2]

-

Catalyst Addition: Add a catalytic amount of a supported metal catalyst (e.g., 5% Pt/C).[3]

-

Hydrogenation: Seal the vessel and purge it with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1.5 MPa) and heat to the reaction temperature (e.g., 50-60°C).[2]

-

Reaction Monitoring: Maintain the reaction under constant hydrogen pressure with stirring. The reaction progress can be monitored by the cessation of hydrogen uptake.

-

Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.[2]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like toluene (B28343) to yield pale yellow crystals.[2]

Quantitative Data for Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Pressure (MPa) | Temperature (°C) | Yield (%) | Reference |

| 2-Nitrobenzyl alcohol | Supported Nickel | Ethyl Acetate | 1.5 | 50-60 | 93.2 | [2] |

Note: Data for the direct hydrogenation of 2-nitrobenzaldehyde to this compound is presented where available. The provided data for 2-nitrobenzyl alcohol is a close analogue demonstrating the conditions for the reduction of the nitro group in the presence of a benzyl (B1604629) alcohol moiety.

Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a versatile and chemoselective reducing agent. It is particularly effective at reducing aldehydes and ketones.[4] While NaBH₄ alone does not typically reduce a nitro group, its reactivity can be enhanced by the addition of a catalyst. For the synthesis of this compound from 2-nitrobenzaldehyde, NaBH₄ will readily reduce the aldehyde to a primary alcohol. The subsequent or concurrent reduction of the nitro group often requires a catalyst.

Experimental Protocol: Sodium Borohydride Reduction

The following is a representative procedure for the reduction of a nitroaldehyde to the corresponding amino alcohol, which can be adapted for 2-nitrobenzaldehyde:

-

Reaction Setup: Dissolve 2-nitrobenzaldehyde in a suitable solvent such as ethanol (B145695) in a round-bottom flask equipped with a magnetic stirrer.[1]

-

Reagent Addition: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise to the stirred solution.[1]

-

Reaction: Allow the reaction to proceed at a low temperature and then warm to room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully add water or dilute acid to quench the excess NaBH₄.

-

Isolation: Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Sodium Borohydride Reduction

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Nitrobenzaldehyde | NaBH₄ | Ethanol | Warm | 0.5 | Not specified | [1] |

Note: This data is for the reduction of the aldehyde group in p-nitrobenzaldehyde. The reduction of the nitro group would require additional reagents or catalysts.

Reduction with Stannous Chloride (SnCl₂)

Stannous chloride (tin(II) chloride) is a classical and effective reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes and ketones.[5] The reaction is typically carried out in an acidic medium.

Experimental Protocol: Stannous Chloride Reduction

-

Reaction Setup: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in ethanol.[6]

-

Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.[6][7]

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction can also be promoted by ultrasonic irradiation.[6] Monitor the reaction progress using TLC.[2]

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH or 10% NaHCO₃) to precipitate tin salts.[6][7]

-

Isolation: Filter the mixture, and separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[7]

-

Purification: The crude product can be purified by column chromatography or recrystallization.

Quantitative Data for Stannous Chloride Reduction

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Aryl Nitro Compound | SnCl₂·2H₂O | Ethanol | 30 (ultrasound) | 2 | 39-98 | [6] |

| m-Nitrobenzaldehyde | SnCl₂·2H₂O | Conc. HCl | 5 to ~100 | < 1 | 75-79 | [8] |

Reduction with Iron (Fe) in Acidic Medium

The reduction of aromatic nitro compounds using iron powder in the presence of an acid is a widely used, cost-effective, and environmentally benign method.[9] This method is known for its high chemoselectivity.

Experimental Protocol: Iron/Acid Reduction

-

Reaction Setup: In a round-bottom flask, suspend 2-nitrobenzaldehyde and iron powder in a mixture of solvents such as ethanol, water, and acetic acid.[3][6]

-

Reaction: Heat the reaction mixture with vigorous stirring. The reaction can be promoted by ultrasonic irradiation.[6] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the iron residue. Wash the residue with an organic solvent like ethyl acetate.[6]

-

Isolation: Neutralize the filtrate with a base (e.g., 2M KOH or 1N NaOH) and extract the product with an organic solvent.[3][6] Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Iron/Acid Reduction

| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Generic Aryl Nitro Compound | Fe powder, Acetic Acid | Ethanol, Water | 30 (ultrasound) | 1 | 39-98 | [6] |

| Generic Nitro Compound | Fe powder, Acetic Acid | Ethanol | 100 | 2 | Not specified | [3] |

Purification of this compound

The final step in the synthesis is the purification of the crude this compound. Recrystallization is a common and effective method for obtaining a high-purity solid product.

Experimental Protocol: Recrystallization

-

Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. Toluene is a commonly used solvent for this purpose.[2]

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[10]

-

Hot Filtration (Optional): If charcoal was used, filter the hot solution to remove the charcoal.[10]

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[10]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.[10]

-

Drying: Dry the purified crystals under vacuum to remove any remaining solvent.

Experimental Workflow and Logic Diagrams

To visualize the overall process, the following diagrams illustrate the reaction pathway and the general experimental workflow.

Caption: Reaction scheme for the synthesis of this compound.

Caption: General experimental workflow for synthesis and purification.

References

- 1. studylib.net [studylib.net]

- 2. benchchem.com [benchchem.com]

- 3. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scispace.com [scispace.com]

- 7. Nitro Reduction - SnCl2 [commonorganicchemistry.com]

- 8. orgsyn.org [orgsyn.org]

- 9. srict.in [srict.in]

- 10. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Catalytic Hydrogenation of 2-Nitrobenzyl Alcohol to 2-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

The selective reduction of 2-nitrobenzyl alcohol to its corresponding amine, 2-aminobenzyl alcohol, is a critical transformation in synthetic organic chemistry. The product serves as a valuable building block in the pharmaceutical and fine chemical industries, finding application in the synthesis of various heterocyclic compounds and other complex molecular architectures. This technical guide provides an in-depth overview of the catalytic hydrogenation of 2-nitrobenzyl alcohol, focusing on common heterogeneous catalysts, detailed experimental protocols, and a comparative analysis of reaction parameters.

Core Principles of Catalytic Hydrogenation

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of clean byproducts (typically water). The process involves the reaction of the substrate with hydrogen gas in the presence of a metal catalyst. The catalyst, typically a noble metal such as palladium, platinum, or a non-precious metal catalyst like Raney Nickel, facilitates the cleavage of the H-H bond and the subsequent addition of hydrogen atoms across the nitro group.

The general transformation is as follows:

2-Nitrobenzyl Alcohol → this compound

The key challenge in this synthesis is the chemoselective reduction of the nitro group without affecting the benzylic alcohol moiety. Over-reduction could lead to the formation of undesired byproducts. The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical parameters that must be carefully controlled to achieve high yields and selectivity.

Comparative Analysis of Catalytic Systems

Several catalytic systems are effective for the hydrogenation of 2-nitrobenzyl alcohol. The selection of a particular catalyst often depends on factors such as cost, availability, desired reaction conditions, and scalability. The following table summarizes typical reaction conditions and performance for commonly used catalysts in the reduction of nitroarenes, providing a baseline for the specific case of 2-nitrobenzyl alcohol.

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield (%) |

| 10% Palladium on Carbon (Pd/C) | 1 - 5 | Methanol, Ethanol (B145695) | 25 - 60 | 1 - 4 | 2 - 8 | > 95 |

| Platinum(IV) Oxide (PtO₂) | 1 - 5 | Ethyl Acetate, Acetic Acid | 25 - 50 | 1 - 3 | 4 - 12 | > 95 |

| Raney® Nickel | 5 - 20 (w/w) | Ethanol, Methanol | 40 - 80 | 3 - 20 | 2 - 6 | > 90 |

Note: The data presented are representative values and may vary based on the specific experimental setup and purity of reagents.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the catalytic hydrogenation of 2-nitrobenzyl alcohol using three common catalysts. Safety Precaution: Catalytic hydrogenation involves the use of flammable hydrogen gas and pyrophoric catalysts (especially Raney Nickel and dry Pd/C). All procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.

Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)

Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. It typically offers excellent yields under mild conditions.

Materials:

-

2-Nitrobenzyl alcohol

-

10% Palladium on Carbon (Pd/C)

-

Methanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable round-bottom flask, dissolve 2-nitrobenzyl alcohol (1.0 eq) in methanol.

-

Catalyst Addition: Carefully add 10% Pd/C (typically 2-5 mol%) to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric when dry. Handle with care.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to the desired pressure (e.g., 3-4 atm) or inflate a hydrogen balloon.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake should be kept wet with solvent to prevent ignition.

-

Purification: Wash the filter cake with additional methanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Hydrogenation using Raney® Nickel

Raney® Nickel is a cost-effective and highly active catalyst for the hydrogenation of nitro compounds. It often requires slightly higher temperatures than palladium or platinum catalysts.

Materials:

-

2-Nitrobenzyl alcohol

-

Raney® Nickel (slurry in water or ethanol)

-

Ethanol (reagent grade)

-

Hydrogen gas (high purity)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

Equipment:

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter flask

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: Carefully wash the commercial Raney® Nickel slurry with ethanol to remove the storage solvent.

-

Reaction Setup: In a hydrogenation flask, add the washed Raney® Nickel (typically 10-20% by weight relative to the substrate) as a slurry in ethanol.

-

Substrate Addition: Add a solution of 2-nitrobenzyl alcohol (1.0 eq) in ethanol to the flask.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 5-10 atm) and heat to 40-60 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake and by analytical techniques such as TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the reactor to room temperature, vent the hydrogen, and purge with an inert gas.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Raney® Nickel is pyrophoric and must be kept wet at all times.

-

Purification: Wash the filter cake with ethanol. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

Experimental Workflow and Logical Relationships

To visualize the general workflow of the catalytic hydrogenation process, the following diagram illustrates the key steps from reaction setup to product isolation.

Conclusion

The catalytic hydrogenation of 2-nitrobenzyl alcohol to this compound is a robust and efficient transformation. The choice of catalyst, whether palladium on carbon, platinum oxide, or Raney Nickel, will depend on the specific requirements of the synthesis, including scale, cost, and available equipment. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce high yields of the desired this compound, a key intermediate for further synthetic endeavors in the pharmaceutical and chemical industries. Careful optimization of reaction conditions for a specific catalytic system will ensure the highest efficiency and purity of the final product.

The Versatile Role of 2-Aminobenzyl Alcohol in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzyl alcohol is a versatile bifunctional building block in organic synthesis, serving as a stable and convenient precursor for a wide array of nitrogen-containing heterocyclic compounds. Its ability to generate the transient and highly reactive 2-aminobenzaldehyde (B1207257) in situ circumvents the challenges associated with the isolation and handling of this unstable intermediate. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in key organic transformations, with a focus on its application in the synthesis of medicinally relevant quinolines and quinazolines. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in research and development.

Core Mechanism: In Situ Generation of 2-Aminobenzaldehyde

The primary role of this compound in many of its characteristic reactions is to serve as a precursor to 2-aminobenzaldehyde. The in situ oxidation of the benzylic alcohol to the corresponding aldehyde is the crucial first step in several synthetic pathways. This transformation is typically achieved through oxidative processes, often catalyzed by transition metals or under metal-free conditions.[1] The resulting 2-aminobenzaldehyde is highly susceptible to self-condensation, making its in situ generation from the stable this compound a preferred synthetic strategy.[2]

Synthesis of Quinolines via Indirect Friedländer Annulation

The Friedländer annulation is a classical method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. The use of this compound provides an indirect route to this reaction, overcoming the instability of 2-aminobenzaldehyde.[3][4] This approach has been realized through various catalytic systems, including transition metal-catalyzed and metal-free methods.

Transition-Metal-Catalyzed Indirect Friedländer Synthesis

A variety of transition metals, including ruthenium, copper, and iridium, have been shown to effectively catalyze the oxidative cyclization of this compound with ketones to yield quinolines.[5][6][7] These reactions often proceed via an acceptorless dehydrogenative coupling (ADC) mechanism, where the alcohol is oxidized to the aldehyde with the concomitant release of hydrogen gas, or through an oxidation-condensation pathway where an external oxidant is employed.

A notable example is the N-heterocyclic carbene (NHC)-copper catalyzed synthesis of quinolines from 2-aminobenzyl alcohols and aryl ketones. This method allows for the reaction to proceed at room temperature using dimethyl sulfoxide (B87167) (DMSO) as the oxidant.[6]

Metal-Free Indirect Friedländer Synthesis

Recent advancements have focused on the development of more sustainable, metal-free approaches to the indirect Friedländer synthesis. These methods often utilize strong bases, such as potassium hydroxide (B78521) (KOH) or potassium tert-butoxide (t-BuOK), to promote the reaction.[3] A superbase-mediated reaction in DMSO has been reported to proceed via the initial formation of an imine intermediate, followed by oxidation of the benzyl (B1604629) alcohol functionality and subsequent condensation.[3] Another environmentally friendly approach involves the use of air as the oxidant at room temperature, proceeding through a cascade of dehydrogenation, aldol (B89426) condensation, and ketoamine condensation.[8]

Quantitative Data for Quinoline Synthesis

The following table summarizes the reaction conditions and yields for the synthesis of 2-phenylquinoline (B181262) from this compound and acetophenone (B1666503) using various catalytic systems.

| Catalyst/Promoter | Oxidant/H-acceptor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| IPrCuCl (5 mol%) | DMSO (8 equiv.) | KOH (3 equiv.) | Toluene (B28343) | RT | 6 | 95 | [9] |

| t-BuOK (2 equiv.) | Air | - | Toluene | RT | 1-3 | 90 | [8] |

| KOH (excess) | DMSO | - | DMSO | 75 | 7 | High | [3] |

| Ru catalyst | - | KOH | Dioxane | 80 | - | High | [5] |

| [Cp*Ir(6,6'-(OH)2bpy)(H2O)][OTf]2 | - | KOH | Water | 100 | - | 89 | [10] |

Experimental Protocols

Protocol 1: N-Heterocyclic Carbene Copper-Catalyzed Synthesis of 2-Phenylquinoline [9]

-

Materials: this compound (0.5 mmol), acetophenone (0.5 mmol), IPrCuCl (5 mol%), potassium hydroxide (3 equiv.), toluene (3 mL), dimethyl sulfoxide (8 equiv.).

-

Procedure:

-

To a reaction vessel, add this compound, acetophenone, IPrCuCl, and potassium hydroxide.

-

Add toluene and dimethyl sulfoxide to the mixture.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylquinoline.

-

Protocol 2: Transition-Metal-Free Dehydrogenative Cyclization to 2-Phenylquinoline [8]

-

Materials: this compound (0.13 mmol), acetophenone (0.1 mmol), potassium tert-butoxide (0.2 mmol), toluene (2 mL).

-

Procedure:

-

In a reaction flask, dissolve this compound and acetophenone in toluene.

-

Add potassium tert-butoxide to the solution.

-

Stir the reaction mixture vigorously under an air atmosphere at room temperature for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add water to the mixture and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield 2-phenylquinoline.

-

Mechanistic Pathways for Quinoline Synthesis

The synthesis of quinolines from this compound and a ketone can proceed through two primary mechanistic pathways, largely dependent on the reaction conditions.

-

Pathway A: Aldol Condensation First: The reaction initiates with the in situ oxidation of this compound to 2-aminobenzaldehyde. This is followed by an aldol condensation between the aldehyde and the ketone, leading to an α,β-unsaturated ketone intermediate. Subsequent intramolecular cyclization and dehydration afford the final quinoline product.[6]

-

Pathway B: Imine Formation First: Alternatively, the reaction can commence with the formation of a Schiff base (imine) between the in situ generated 2-aminobenzaldehyde and the amino group of another molecule of this compound or with the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline.[3]

Caption: Proposed mechanistic pathways for quinoline synthesis.

Synthesis of Quinazolines

This compound is also a valuable precursor for the synthesis of quinazolines, another important class of N-heterocycles with diverse biological activities. The primary route involves the reaction of this compound with nitriles, often catalyzed by transition metals such as manganese or nickel.[11][12] This transformation typically proceeds via an acceptorless dehydrogenative coupling (ADC) mechanism.

The reaction is believed to proceed through the initial dehydrogenation of this compound to 2-aminobenzaldehyde. The aldehyde then reacts with the nitrile to form an amidine-type intermediate, which undergoes intramolecular cyclization and subsequent aromatization to yield the quinazoline (B50416) product.[11]

Quantitative Data for Quinazoline Synthesis

The following table provides examples of reaction conditions and yields for the synthesis of 2-substituted quinazolines from this compound and various nitriles.

| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Substrate (Nitrile) | Yield (%) | Reference |

| Mn-pincer complex (22) | t-BuOK | Xylene | 140 | - | Benzonitrile (B105546) | 86 | [11] |

| Ni catalyst | - | - | - | - | Benzonitrile | Good | [12] |

| Co(OAc)2·4H2O | t-BuOK | tert-AmOH | 95 | 24 | Benzonitrile | up to 95 | [13] |

Experimental Protocol

Protocol 3: Manganese-Catalyzed Synthesis of 2-Phenylquinazoline [11]

-

Materials: this compound (1.0 equiv.), benzonitrile (1.2 equiv.), Mn-pincer complex 22 (catalytic amount), potassium tert-butoxide (base), xylene (solvent).

-

Procedure:

-

In a glovebox, charge a Schlenk tube with the Mn-pincer catalyst and potassium tert-butoxide.

-

Add xylene, followed by this compound and benzonitrile.

-

Seal the tube and heat the reaction mixture at 140 °C for the specified time.

-

After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-phenylquinazoline.

-

Mechanistic Pathway for Quinazoline Synthesis

The synthesis of quinazolines from this compound and nitriles is a multi-step process that showcases the versatility of the starting material.

Caption: Mechanism of quinazoline synthesis from this compound.

Conclusion

This compound stands out as a highly valuable and versatile starting material in the synthesis of N-heterocycles. Its ability to serve as a stable and readily available precursor to the reactive 2-aminobenzaldehyde has enabled the development of numerous efficient and innovative synthetic methodologies. The indirect Friedländer synthesis of quinolines and the acceptorless dehydrogenative coupling with nitriles to form quinazolines are prime examples of its utility. The continuous development of novel catalytic systems, including both transition-metal-based and metal-free approaches, further expands the synthetic potential of this compound. This guide provides a foundational understanding of its core mechanisms of action and practical protocols to aid researchers and professionals in the fields of organic synthesis and drug development in harnessing the full potential of this important building block.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Transition-Metal-Free Indirect Friedländer Synthesis of Quinolines from Alcohols [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Supported Metal Catalysts for the Synthesis of N-Heterocycles [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. N-Heterocyclic carbene copper catalyzed quinoline synthesis from 2-aminobenzyl alcohols and ketones using DMSO as an oxidant at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04926F [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinazoline synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of 2-Aminobenzyl Alcohol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-aminobenzyl alcohol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource of its Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility and accurate interpretation of the spectroscopic results.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometric analysis of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound was recorded in the solid phase. The characteristic absorption bands are presented in Table 1, corresponding to the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| 3300-3500 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3200-3600 | O-H stretch (broad) | Alcohol (-OH) |

| 3000-3100 | Aromatic C-H stretch | Aromatic Ring |

| 1580-1650 | N-H bend | Primary Amine (-NH₂) |

| 1475-1600 | C=C stretch | Aromatic Ring |

| 1250-1335 | C-N stretch | Aromatic Amine |

| 1000-1300 | C-O stretch | Primary Alcohol |

Table 1: Summary of FTIR data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound were recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.07 | d | 1H | Ar-H |

| 6.98 | t | 1H | Ar-H |

| 6.64 | d | 1H | Ar-H |

| 6.54 | t | 1H | Ar-H |

| 5.00 | t | 1H | -OH |

| 4.91 | s | 2H | -NH₂ |

| 4.40 | d | 2H | -CH₂- |

Table 2: ¹H NMR data for this compound in DMSO-d₆.[1]

| Chemical Shift (δ, ppm) | Assignment |

| 146.82 | Ar-C (C-NH₂) |

| 128.17 | Ar-CH |

| 128.11 | Ar-CH |

| 125.83 | Ar-C (C-CH₂OH) |

| 116.27 | Ar-CH |

| 115.01 | Ar-CH |

| 61.65 | -CH₂OH |

Table 3: ¹³C NMR data for this compound in DMSO-d₆.[1]

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 123 | 100 | [M]⁺ (Molecular Ion) |

| 106 | ~85 | [M-OH]⁺ |

| 105 | ~95 | [M-H₂O]⁺ |

| 77 | ~40 | [C₆H₅]⁺ |

Table 4: Key fragments in the mass spectrum of this compound.[2][3][4]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound using their characteristic infrared absorption frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: A background spectrum of the clean ATR crystal is recorded to account for atmospheric and instrumental interferences.[5]

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal.

-

Sample Analysis: Pressure is applied to ensure good contact between the sample and the crystal. The infrared spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[5]

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.[1][6][7][8][9]

-

For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[6]

-

Ensure the sample is fully dissolved; if necessary, gently warm or vortex the tube.

-

Filter the solution if any solid particles are present to prevent distortion of the magnetic field.[7][8]

-

-

Instrument Setup:

-

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

-

-

Data Processing:

-

The FID is Fourier transformed to generate the NMR spectrum.

-

The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

-

GC Separation:

-

A small volume (typically 1 µL) of the sample solution is injected into the GC.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase.[10]

-

-

MS Analysis:

-

As this compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized, typically by electron impact (EI), causing them to fragment.

-

The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.[11]

-

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a conceptual representation of the information obtained.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Conceptual pathway from spectroscopic data to structural elucidation.

References

- 1. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C7H9NO | CID 21439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. NMR Sample Preparation [nmr.chem.umn.edu]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tdi-bi.com [tdi-bi.com]

An In-depth Technical Guide on the Solubility and Stability of 2-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-aminobenzyl alcohol (CAS 5344-90-1), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Understanding these fundamental properties is critical for process development, formulation, and ensuring the quality and safety of resulting products. This document outlines the known physicochemical characteristics, predicted solubility and stability profiles, and detailed experimental protocols for their determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | (2-aminophenyl)methanol | [1] |

| Synonyms | 2-(Hydroxymethyl)aniline, o-Aminobenzyl alcohol | [1] |

| CAS Number | 5344-90-1 | [2] |

| Molecular Formula | C₇H₉NO | [2] |

| Molecular Weight | 123.15 g/mol | |

| Appearance | White to light yellow/beige crystalline powder | [3] |

| Melting Point | 81-83 °C | [2] |

| Boiling Point | 162 °C at 15 mmHg | [2] |

| pKb | 10.37 | [3] |

Solubility Profile

The molecular structure of this compound, featuring a polar amino group (-NH₂), a polar hydroxyl group (-CH₂OH), and an aromatic benzene (B151609) ring, dictates its solubility. The presence of two hydrogen-bonding groups suggests good solubility in polar protic solvents.

While specific quantitative solubility data (e.g., g/100 mL) is not extensively available in published literature, a qualitative profile can be predicted based on its structure and available information. Several sources describe it as "very soluble in water".[1][2][4]

Table of Qualitative Solubility in Common Solvents

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Soluble / Freely Soluble | Strong hydrogen bonding interactions with the amino and hydroxyl groups. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | Dipole-dipole interactions and some hydrogen bond accepting capability. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble to Moderately Soluble | The molecule has both polar and non-polar character. |

| Esters | Ethyl Acetate | Moderately Soluble | Moderate polarity allows for some interaction. |

| Halogenated | Dichloromethane (DCM), Chloroform | Soluble | Capable of dissolving moderately polar compounds. |

| Non-polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The high polarity of the amino and hydroxyl groups limits solubility in non-polar media. |

Note: The qualitative descriptors are based on general chemical principles and publicly available data. For precise applications, experimental determination is required.

Stability Profile

This compound is reported to be stable under normal storage conditions.[5] However, its bifunctional nature makes it susceptible to degradation under stress conditions such as exposure to acid, base, oxidizing agents, high temperatures, and light.

Summary of Stability Under Stress Conditions

| Stress Condition | Predicted Stability & Potential Degradation Pathways |

| Acidic Hydrolysis | Generally stable, but under harsh acidic conditions, protonation of the amino group may occur. Decomposition under strong acid conditions has been noted.[5] |

| Basic Hydrolysis | Expected to be relatively stable. Under strong basic conditions, decomposition may occur, though specific pathways are not well-documented.[5] |

| Oxidation | Susceptible to oxidation. The primary alcohol can be oxidized to the corresponding aldehyde (2-aminobenzaldehyde) and further to the carboxylic acid (anthranilic acid). The amino group can also be oxidized. Oxidation to 2-aminobenzaldehyde (B1207257) is a known transformation.[2] |

| Thermal Degradation | Stable at ambient temperatures. Decomposition is reported at temperatures > 270°C. Hazardous decomposition products include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5] Potential pathways at high temperatures include intermolecular condensation and fragmentation. |

| Photolytic Degradation | The aromatic ring and amino group are chromophores that can absorb UV light, making the molecule potentially susceptible to photodegradation. Pathways could involve oxidation or rearrangement reactions. |

The following diagram illustrates the primary expected degradation pathways for this compound under oxidative and harsh thermal conditions.

Experimental Protocols

Detailed experimental protocols are provided below for the systematic determination of solubility and stability.

This protocol outlines the determination of the equilibrium solubility of this compound in a given solvent at a specified temperature.

Objective: To quantitatively measure the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, hexane)

-

Volumetric flasks, pipettes, and vials

-

Orbital shaker with temperature control

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

HPLC-UV system or a calibrated UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent (e.g., 5 mL). The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. Determine the concentration of this compound by comparing its response to a calibration curve prepared from standards of known concentrations.

-

Calculation: Calculate the solubility using the following formula, accounting for the dilution factor: Solubility (mg/mL) = Concentration from analysis (mg/mL) × Dilution Factor

This protocol describes the conditions for a forced degradation study to investigate the stability of this compound, in line with ICH guidelines.[6]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade water, acetonitrile, methanol

-

pH meter

-

Thermostatically controlled oven

-

Photostability chamber

Procedure:

-

Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and 1 M HCl. Store samples at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours). Withdraw samples at various time points, neutralize with NaOH, and dilute for analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and 1 M NaOH. Store samples under the same conditions as the acid hydrolysis study. Withdraw samples, neutralize with HCl, and dilute for analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂). Store the sample at room temperature, protected from light, for a defined period. Withdraw samples and dilute for analysis.

-

Thermal Degradation:

-

Solid State: Place the solid compound in an oven at an elevated temperature (e.g., 80 °C).

-

Solution State: Heat the stock solution at the same temperature.

-

Analyze samples at various time points.

-

-

Photolytic Degradation: Expose the stock solution (in a phototransparent container) and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating analytical method (e.g., HPLC-DAD).

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Starting Point):

-

HPLC System: Quaternary pump, autosampler, column oven, photodiode array (PDA) or UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Elution: A linear gradient from 5% to 95% B over 20 minutes can be a starting point.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at 254 nm and 280 nm, and collect full spectra with PDA to assess peak purity.

-

Injection Volume: 10 µL.

Procedure:

-

Method Development: Inject the unstressed sample and the samples from the forced degradation study.

-

Optimization: Adjust the gradient, mobile phase composition, pH, and column type as needed to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradation product peaks.

-

Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The PDA detector is crucial for assessing peak purity and ensuring that the parent peak is free from co-eluting degradants.

Experimental Workflows

The following diagrams, generated using DOT language, illustrate the logical flow of the experimental protocols.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 2-Aminobenzyl Alcohol

This guide provides comprehensive safety, handling, and disposal information for 2-aminobenzyl alcohol, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, proper handling procedures, storage requirements, and disposal protocols for this compound.

Chemical and Physical Properties

This compound is a white to light brown crystalline powder.[1] It is characterized by the following physical and chemical properties:

| Property | Value |

| Synonyms | 2-Hydroxymethylaniline, (2-Aminophenyl)methanol[2][3][4][5] |

| Molecular Formula | C₇H₉NO[2] |

| Molecular Weight | 123.15 g/mol |

| CAS Number | 5344-90-1[2] |

| Appearance | Light brown powder/solid[2][5] |

| Melting Point | 81-86 °C (179.6 - 186.8 °F)[2] |

| Boiling Point | 162 °C @ 15 mmHg |

| Solubility | Very soluble in water[1] |

| Vapor Pressure | <0.1 mbar @ 20 °C[2][5] |

| Autoignition Temp. | Not applicable[2] |

| Flash Point | No information available[2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[2] Exposure can lead to various health effects.

| Hazard Classification | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation[2][4] |

| Skin Sensitization | - | H317: May cause an allergic skin reaction[6] |

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation[2][4] |

| Carcinogenicity | - | H351: Suspected of causing cancer[6] |

First Aid Measures

Immediate medical attention is crucial in case of exposure. The following are first-aid guidelines:

| Exposure Route | First Aid Procedure |

| Ingestion | Rinse mouth with water.[3] Call a POISON CENTER or doctor if you feel unwell.[6][7] Do not induce vomiting.[8] |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[2][6] If not breathing, give artificial respiration.[2][3] Seek medical attention if you feel unwell.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes.[2][3] If skin irritation or a rash occurs, get medical advice.[6][7] |

| Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][3] Remove contact lenses, if present and easy to do.[6][7] If eye irritation persists, seek medical attention.[2][6] |

Note to Physician: Treat symptomatically.[2][6]

Handling and Storage

Safe Handling:

-

Limit all unnecessary personal contact and wear protective clothing.[6]

-

Wash hands and any exposed skin thoroughly after handling.[2][6]

-

Keep containers securely sealed when not in use and avoid physical damage.[6]

-

Contaminated work clothing should not be allowed out of the workplace.[6]

Storage:

-

Store in original containers.[6]

-

Store away from incompatible materials such as strong oxidizing agents.[2][6]

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn.

| Protection Type | Specifications |

| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[2][6] |

| Skin Protection | Wear impervious protective gloves and clothing to prevent skin contact.[2][6] The choice of glove should be based on breakthrough times and the specific task.[6] |

| Respiratory Protection | If ventilation is inadequate, use a dust mask (type N95) or a NIOSH/MSHA-approved respirator.[9] |

| Hygiene Measures | Wash hands with soap and water after handling.[6] Launder work clothes separately.[6] Ensure eyewash stations and safety showers are close to the workstation.[3] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate hazards.

Minor Spills:

-

Clean up all spills immediately.[6]

-

Avoid contact with skin and eyes.[6]

-

Wear impervious gloves and safety glasses.[6]

-

Use dry clean-up procedures and avoid generating dust.[6]

-

Vacuum or sweep up the material and place it in a clean, dry, sealable, and labeled container for disposal.[2][6]

Major Spills:

-

Clear the area of personnel and move upwind.[6]

-

Alert the Fire Brigade and inform them of the location and nature of the hazard.[6]

-

Control personal contact by using protective equipment, including a dust respirator.[6]

-

Prevent spillage from entering drains, sewers, or water courses.[6]

-

If contamination of drains or waterways occurs, advise emergency services.[6]

// Node Definitions spill [label="Spill of this compound Occurs", fillcolor="#EA4335", fontcolor="#202124"]; assess [label="Assess Spill Size\n(Minor vs. Major)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; alert [label="Alert Personnel & Move Upwind\nNotify Emergency Services", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=parallelogram]; ppe [label="Don Appropriate PPE\n(Gloves, Goggles, Respirator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; contain [label="Contain Spill\nPrevent entry into drains/waterways", fillcolor="#4285F4", fontcolor="#FFFFFF"];